molecular formula C15H12ClN3O2S B2847231 N'-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide CAS No. 851979-09-4

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide

Cat. No.: B2847231
CAS No.: 851979-09-4
M. Wt: 333.79
InChI Key: TXBRSVHNGMLCOD-UHFFFAOYSA-N
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Description

N’-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.

Industrial Production Methods

Industrial production of N’-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • N-{[(4-chloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-3,4-dimethoxybenzamide

Uniqueness

N’-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a more effective candidate for various applications compared to its analogs.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-21-10-5-2-4-9(8-10)14(20)18-19-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBRSVHNGMLCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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